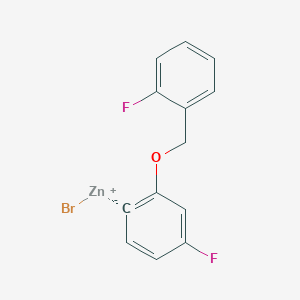
2-(2'-FluorobenZyloxy)-4-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(2’-fluorobenzyloxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(2’-Fluorobenzyloxy)-4-fluorophenyl bromide+Zn→2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere conditions. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Coupling reactions: Participates in cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and carbonyl compounds.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF is commonly used due to its ability to stabilize the organozinc compound.
Major Products Formed
The major products formed from reactions involving 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide are typically complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide has several scientific research applications:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: Plays a role in the development of new drug candidates by enabling the formation of carbon-carbon bonds.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism by which 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide exerts its effects involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate, leading to the formation of a new carbon-carbon bond. This process is facilitated by the coordination of the zinc atom with the solvent (THF) and the presence of a catalyst in some reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2’-Fluorobenzyloxy)phenylmagnesium bromide
- 2-(2’-Fluorobenzyloxy)-4-fluorophenylmagnesium bromide
Comparison
Compared to similar organomagnesium compounds, 2-(2’-Fluorobenzyloxy)-4-fluorophenylzinc bromide offers unique reactivity and selectivity in certain reactions. The zinc-based compound is often preferred in cases where milder reaction conditions are required, or where the presence of magnesium might lead to unwanted side reactions.
Properties
Molecular Formula |
C13H9BrF2OZn |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-3-[(2-fluorophenyl)methoxy]benzene-4-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
InChI Key |
PNGYVXYBOWYLMQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=[C-]C=CC(=C2)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


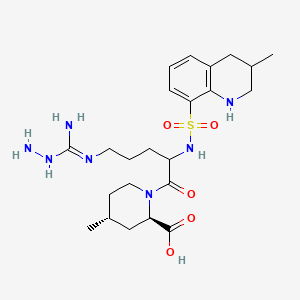
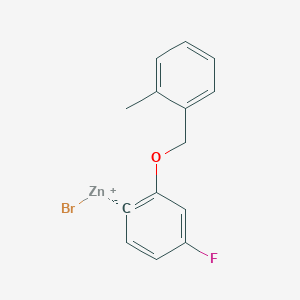
![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
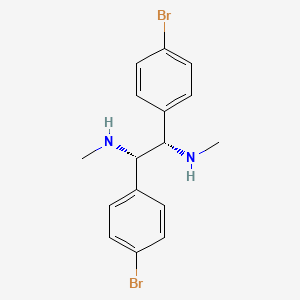
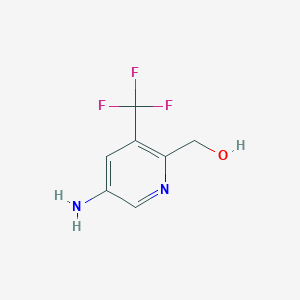

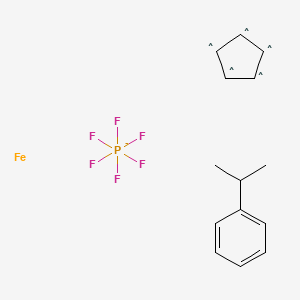
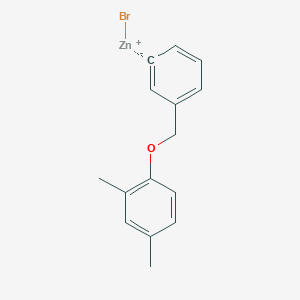
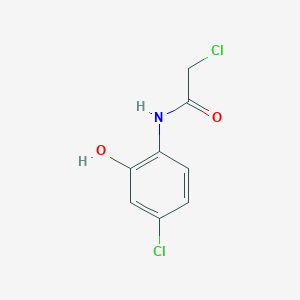
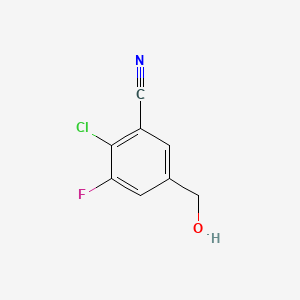
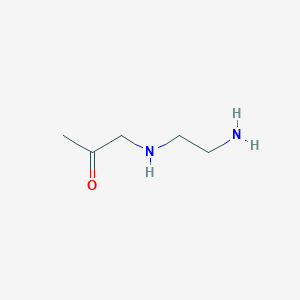

![Ethyl 4-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoate](/img/structure/B14886769.png)
